2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane
Description
Significance of Organoborane Heterocycles in Contemporary Chemical Research
Organoborane heterocycles, particularly those incorporating boron, oxygen, and nitrogen atoms (BON heterocycles), have garnered considerable attention in modern chemical research. midlandsci.comechemi.com Their significance stems from their inherent stability, often greater than their acyclic counterparts, and their versatile reactivity. echemi.comnih.gov These compounds serve as crucial intermediates in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov
The incorporation of boron into a heterocyclic framework can modulate the electronic properties and three-dimensional structure of the molecule, influencing its chemical behavior and potential applications. nih.gov This has led to their exploration in medicinal chemistry, where boron-containing compounds have shown promise as therapeutic agents. researchgate.netmdpi.com Furthermore, the unique coordination chemistry of the boron atom within these heterocycles makes them valuable in materials science for the development of novel polymers and functional materials. midlandsci.comechemi.com The stability and predictable reactivity of organoborane heterocycles have solidified their role as indispensable tools for chemists across various disciplines. echemi.com
Evolution of Borocane Chemistry and its Relevance within Boron-Nitrogen-Oxygen Heterocycles
Borocanes, specifically 1,3,6,2-dioxazaborocanes, are a class of eight-membered heterocyclic compounds characterized by a boron atom coordinated to two oxygen atoms and one nitrogen atom within the ring. This structural motif is typically formed through the condensation reaction of a boronic acid with diethanolamine (B148213). midlandsci.com Historically, these compounds were first described in the mid-20th century and were primarily used as a practical means to isolate and stabilize boronic acids, which can be prone to dehydration and trimerization. midlandsci.comnih.gov
For a considerable period, the utility of borocanes was largely confined to their role as protecting groups for boronic acids. midlandsci.comnih.gov However, recent advancements have highlighted their potential as direct participants in chemical transformations. midlandsci.comnih.gov Their enhanced stability compared to boronic acids, coupled with their ease of handling, has made them an attractive alternative to other organoboron reagents, such as organotrifluoroborate salts. midlandsci.comnih.gov The chemistry of borocanes is a significant subset of the broader field of BON heterocycles, offering a reliable and robust platform for the application of organoboron compounds in synthesis and beyond. midlandsci.comechemi.com
Structural Peculiarities of 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane within the Borocane Framework
Table 1: General Structural Features of 2-Substituted-1,3,6,2-dioxazaborocanes
| Feature | Description |
| Ring System | Eight-membered 1,3,6,2-dioxazaborocane |
| Boron Hybridization | sp³ (tetrahedral) due to N→B dative bond |
| Key Functional Group | B-O-C and B-N linkages |
| Substituent at Boron | 1,2-Diphenylethenyl (stilbene) |
Research Gaps and Objectives for this compound
Despite the established chemistry of dioxazaborocanes and the well-documented properties of stilbene (B7821643) derivatives, a significant research gap exists specifically for this compound. A thorough review of the scientific literature reveals a lack of dedicated studies on the synthesis, characterization, and application of this particular compound.
Consequently, the primary objectives for future research on this molecule should include:
Synthesis and Characterization: Development of a high-yielding and scalable synthetic route to this compound. Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to elucidate its precise three-dimensional structure.
Reactivity Studies: Investigation of its utility in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, to understand how the 1,2-diphenylethenyl group influences its reactivity compared to other 2-substituted dioxazaborocanes.
Photophysical Properties: Exploration of the photophysical and photochemical properties conferred by the stilbene moiety, including its potential for photoisomerization and fluorescence, and how the borocane framework modulates these characteristics.
Biological Evaluation: Preliminary screening for biological activity, given the known pharmacological relevance of both stilbene and some organoboron compounds.
Addressing these research gaps will provide a more complete understanding of this specific organoborane heterocycle and could unveil novel applications in synthesis, materials science, or medicinal chemistry.
Properties
CAS No. |
501014-42-2 |
|---|---|
Molecular Formula |
C18H20BNO2 |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
2-[(Z)-1,2-diphenylethenyl]-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C18H20BNO2/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)19-21-13-11-20-12-14-22-19/h1-10,15,20H,11-14H2/b18-15+ |
InChI Key |
VMCNVUTVKBCQKB-OBGWFSINSA-N |
SMILES |
B1(OCCNCCO1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
B1(OCCNCCO1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
B1(OCCNCCO1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,2 Diphenylethenyl 1,3,6,2 Dioxazaborocane
Retrosynthetic Analysis of the 1,3,6,2-Dioxazaborocane Ring System
Retrosynthetic analysis of the 1,3,6,2-dioxazaborocane ring system involves a strategic disconnection of the target molecule to identify simpler, commercially available, or readily synthesizable precursors. The primary disconnections for the eight-membered dioxazaborocane ring focus on the B-O and B-N bonds, which are typically formed in the final stages of the synthesis.
A logical retrosynthetic pathway for the 1,3,6,2-dioxazaborocane ring begins by disconnecting the two B-O bonds. This reveals a diethanolamine (B148213) derivative and a boronic acid or its corresponding ester. This approach is advantageous as a wide variety of substituted diethanolamines and boronic acids are commercially available or can be synthesized through established methods.
A second disconnection strategy targets the B-N bond, leading to a bis(2-hydroxyethyl)amino-functionalized precursor and a suitable boron source. The choice of disconnection is often guided by the availability of starting materials and the desired substitution pattern on the final molecule. For 2-(1,2-diphenylethenyl)-1,3,6,2-dioxazaborocane, the disconnection of the B-O bonds is generally preferred due to the commercial availability of diethanolamine and the straightforward synthesis of (E)-(1,2-diphenylethenyl)boronic acid.
Precursor Synthesis and Functionalization for the 1,2-Diphenylethenyl Moiety
One common method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction can be employed to couple a vinyl boronic ester with an aryl halide or vice versa. For the synthesis of (E)-(1,2-diphenylethenyl)boronic acid, a typical precursor, a Wittig or Horner-Wadsworth-Emmons reaction between benzaldehyde (B42025) and a benzylphosphonium salt or phosphonate (B1237965) ester, respectively, can generate the stilbene (B7821643) backbone. nih.gov Subsequent borylation of the stilbene is often achieved through a palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov
Another approach involves the hydroboration of diphenylacetylene. The use of catecholborane followed by hydrolysis can yield the desired vinylboronic acid. The regioselectivity and stereoselectivity of the hydroboration are crucial and can be influenced by the choice of borane (B79455) reagent and catalyst.
The table below summarizes key precursor synthesis methods for the 1,2-diphenylethenyl moiety.
| Method | Reactants | Catalyst/Reagent | Key Features |
| Wittig/HWE followed by Borylation | Benzaldehyde, Benzylphosphonium salt/phosphonate | Base, Pd catalyst, B₂pin₂ | Good stereocontrol for (E)-stilbene. |
| Suzuki-Miyaura Coupling | Phenylboronic acid, β-Bromostyrene | Pd catalyst, Base | Versatile for substituted stilbenes. |
| Hydroboration of Diphenylacetylene | Diphenylacetylene | Catecholborane, Rh catalyst | Direct borylation of the alkyne. |
Optimization of Ring-Closure Reactions for this compound Formation
The final ring-closure to form the 1,3,6,2-dioxazaborocane ring is a critical step that requires careful optimization of reaction conditions to maximize yield and purity. The most common method involves the condensation reaction between (E)-(1,2-diphenylethenyl)boronic acid and diethanolamine.
Key parameters that are typically optimized include the solvent, temperature, and the use of a dehydrating agent. The reaction is an equilibrium process, and the removal of water is essential to drive the reaction towards the product. researchgate.net A Dean-Stark apparatus is often employed when the reaction is conducted in a solvent such as toluene (B28343) or benzene (B151609) to azeotropically remove water.
Alternative methods for promoting the condensation include the use of molecular sieves or carrying out the reaction under vacuum. The choice of solvent can also influence the reaction rate and the solubility of the product. Aprotic solvents are generally preferred to avoid competition with the hydroxyl groups of diethanolamine.
The following table presents a summary of optimized conditions for the formation of related dioxazaborocane rings, which can be applied to the target molecule.
| Parameter | Condition | Rationale |
| Solvent | Toluene, Dichloromethane | Aprotic; allows for azeotropic removal of water (toluene). |
| Temperature | Reflux | Increases reaction rate and facilitates water removal. |
| Dehydrating Agent | Dean-Stark trap, Molecular sieves | Removes water to drive the equilibrium towards product formation. |
| Reactant Ratio | Equimolar | Stoichiometric reaction between boronic acid and diethanolamine. |
Stereochemical Control in the Synthesis of this compound
The 1,2-diphenylethenyl moiety can exist as either the (E) or (Z) isomer. For many applications, the stereochemical purity of this group is crucial. Therefore, synthetic methods that provide high stereochemical control are highly desirable.
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the stereoselective synthesis of alkenes. nih.gov The Schlosser modification of the Wittig reaction, for instance, can be employed to selectively synthesize the (E)-isomer of stilbene. The choice of base and reaction temperature are critical parameters in controlling the stereochemical outcome.
Furthermore, in cases where a chiral center is present in the diethanolamine backbone, the formation of the dioxazaborocane ring can lead to the creation of new stereocenters. The use of chiral auxiliaries or catalysts during the synthesis of the diethanolamine precursor can allow for the diastereoselective or enantioselective synthesis of the final product. Asymmetric hydroboration of a prochiral stilbene derivative could also introduce chirality into the molecule. nih.gov
Green Chemistry Approaches and Sustainable Synthesis Strategies in Organoborane Chemistry
The principles of green chemistry are increasingly being applied to the synthesis of organoboron compounds to minimize environmental impact. nih.gov This includes the use of greener solvents, catalysts, and reaction conditions.
For the synthesis of this compound, several green chemistry strategies can be implemented. The use of water or ethanol (B145695) as a solvent, where possible, is a significant improvement over hazardous organic solvents. nih.gov The development of catalytic methods that operate under milder conditions and with higher atom economy is also a key focus.
The table below outlines some green chemistry approaches applicable to the synthesis of the target compound.
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Safer Solvents | Use of water, ethanol, or ionic liquids. nih.gov | Reduced toxicity and environmental impact. |
| Energy Efficiency | Microwave-assisted synthesis. nih.gov | Shorter reaction times, lower energy consumption. |
| Atom Economy | Multicomponent reactions. nih.gov | Fewer synthetic steps, less waste. |
| Catalysis | Use of heterogeneous or recyclable catalysts. | Easier separation and reuse of the catalyst. |
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 1,2 Diphenylethenyl 1,3,6,2 Dioxazaborocane
Nuclear Magnetic Resonance (NMR) Spectroscopy of Boron, Nitrogen, and Carbon Nuclei in 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane
NMR spectroscopy is an indispensable tool for determining the structure of organic and organometallic compounds in solution. For this compound, a multinuclear approach is essential for a complete characterization.
¹¹B NMR spectroscopy provides direct insight into the electronic environment of the boron atom. researchgate.net In the dioxazaborocane ring, the boron atom is tetracoordinate, forming covalent bonds with two oxygen atoms, one carbon atom, and a dative bond with the nitrogen atom. This sp³-hybridized state is expected to produce a signal in a characteristic upfield region of the ¹¹B NMR spectrum. nih.gov
Based on related tetracoordinate boronate esters and dioxazaborocanes, the chemical shift (δ) is predicted to be in the range of +5 to +15 ppm. researchgate.netnsf.gov The signal is typically a broad singlet due to quadrupolar relaxation of the ¹¹B nucleus (spin I = 3/2), which usually obscures any fine structure from coupling to adjacent protons. sdsu.edu
Table 1: Predicted ¹¹B NMR Data
| Parameter | Expected Value | Rationale |
|---|---|---|
| Chemical Shift (δ) | 5 – 15 ppm | Characteristic of tetracoordinate, sp³-hybridized boron in a B(O)₂(N)(C) environment. researchgate.netnsf.gov |
¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Diphenylethenyl Moiety: The diphenylethenyl (stilbene-like) group has distinct spectral features. The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0–8.0 ppm) corresponding to the ten protons of the two phenyl rings. preprints.org A single singlet or a narrow multiplet for the vinylic proton (=CH-) would likely appear further downfield than typical alkenes, influenced by the adjacent aromatic systems.
In the ¹³C NMR spectrum, the phenyl carbons would generate multiple signals between ~125 and 140 ppm. mdpi.com The two olefinic carbons (C=C) would be expected in the range of 130-150 ppm, with their exact shifts dependent on the substitution pattern and conjugation. pressbooks.pub
Borocane Framework: The eight-membered dioxazaborocane ring consists of two ethyl-like bridges (-O-CH₂-CH₂-N-). The four methylene (B1212753) (CH₂) groups are chemically non-equivalent. In the ¹H NMR spectrum, they are expected to produce complex multiplets in the aliphatic region, likely between 2.5 and 4.5 ppm. The protons of the O-CH₂ groups would be deshielded relative to the N-CH₂ protons.
In the ¹³C NMR spectrum, the four methylene carbons would give rise to four distinct signals in the aliphatic region, typically between 40 and 70 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Moiety | Group | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
|---|---|---|---|
| Diphenylethenyl | Phenyl (C₆H₅) | 7.0 – 8.0 | 125 – 140 |
| Vinylic (=CH-) | 6.5 – 7.5 | 130 – 150 (C=C) | |
| Borocane | -O-CH₂- | 3.5 – 4.5 | 60 – 70 |
¹⁵N NMR spectroscopy can confirm the coordination of the nitrogen atom to the boron center. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, detection is often performed using indirect methods like Heteronuclear Multiple Bond Correlation (HMBC). nih.gov The nitrogen atom in the dioxazaborocane ring is tetracoordinate and part of an ammonium-like structure due to the dative bond with boron. This typically results in a chemical shift that is significantly upfield compared to its corresponding free amine. The expected chemical shift would be in the range of -300 to -350 ppm relative to nitromethane. rsc.orgresearchgate.net Analysis of ¹H-¹⁵N coupling constants could provide further structural confirmation. researchgate.net
Mass Spectrometry (MS) Fragmentation Pathways and Molecular Ion Analysis of this compound
Mass spectrometry provides information on the molecular weight and structural composition of a molecule through ionization and fragmentation. wikipedia.org For the title compound, the molecular ion peak (M+) would confirm its molecular weight.
The fragmentation pattern is predicted to follow several key pathways based on the relative strengths of the bonds in the structure:
Cleavage of the Boron-Carbon Bond: A primary fragmentation event would likely be the cleavage of the B-C bond, separating the diphenylethenyl cation from the neutral dioxazaborocane ring, or vice versa. This is often a favored pathway in organoboron compounds. nih.gov
Fragmentation of the Dioxazaborocane Ring: The heterocyclic ring could undergo fragmentation through the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O), or through ring-opening mechanisms.
Fragmentation of the Side Chain: The diphenylethenyl moiety can undergo fragmentation characteristic of stilbene-like molecules, including loss of phenyl or benzyl (B1604629) radicals.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| [M]+ | Molecular Ion | Parent molecule |
| [M - C₁₄H₁₁]+ | [Dioxazaborocane]+ | Cleavage of the B-C bond |
| [C₁₄H₁₁]+ | [Diphenylethenyl]+ | Cleavage of the B-C bond |
| [M - C₂H₄O]+ | Ring-fragmented ion | Loss of ethylene oxide unit from the ring |
Infrared (IR) and Raman Spectroscopy Vibrational Assignments for Key Functional Groups in this compound
Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to those that cause a change in polarizability. uni-siegen.deedinst.com
Key expected vibrational modes for this compound include:
Aromatic C-H Stretch: Strong bands typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands appear in the 2850–3000 cm⁻¹ region.
C=C Stretch (Vinylic and Aromatic): Medium to strong bands between 1580 and 1650 cm⁻¹. The C=C bond of the ethenyl linker should be particularly strong in the Raman spectrum. nih.gov
B-O Stretch: Strong absorptions in the IR spectrum, typically found in the 1300–1400 cm⁻¹ region.
C-N and C-O Stretches: Found in the fingerprint region between 1000 and 1300 cm⁻¹.
B-N Stretch: A weaker band, often difficult to assign, expected around 900–1100 cm⁻¹.
Aromatic C-H Bending (Out-of-Plane): Strong bands in the IR spectrum between 690 and 900 cm⁻¹, which are diagnostic of the substitution pattern on the phenyl rings.
Table 4: Predicted Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Aromatic C-H | Stretch | 3020 – 3100 | Medium | Medium |
| Aliphatic C-H | Stretch | 2850 – 2960 | Medium | Medium |
| C=C (Aromatic/Vinylic) | Stretch | 1580 – 1650 | Medium | Strong |
| B-O | Stretch | 1300 – 1400 | Strong | Weak |
| C-O | Stretch | 1050 – 1150 | Strong | Weak |
| C-N | Stretch | 1100 – 1250 | Medium | Medium |
Single-Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. nih.gov If suitable crystals of the title compound were obtained, this technique would reveal several key structural features. mdpi.comnih.gov
Confirmation of Connectivity: The analysis would confirm the covalent framework, including the B-C bond and the intramolecular B←N dative bond.
Geometry at Boron Center: The bond angles around the boron atom would confirm its distorted tetrahedral geometry, with angles deviating from the ideal 109.5° due to the constraints of the eight-membered ring.
Ring Conformation: The conformation of the 1,3,6,2-dioxazaborocane ring would be determined. Eight-membered rings are highly flexible and can adopt various conformations, such as boat-chair, twist-boat, or crown shapes. The specific conformation would be dictated by minimizing steric strain.
Bond Lengths: Precise bond lengths for the B-O, B-N, B-C, C=C, and other bonds would be measured. The B-N dative bond length is expected to be in the range of 1.6-1.7 Å, which is longer than a typical B-N covalent bond. researchgate.net
Stereochemistry: The planarity of the diphenylethenyl group and the relative orientation (torsion angles) of the two phenyl rings with respect to the C=C double bond would be established.
Table 5: Expected Structural Parameters from X-ray Diffraction
| Parameter | Expected Value/Information | Significance |
|---|---|---|
| B-N Bond Length | ~1.65 Å | Confirms intramolecular dative bonding. researchgate.net |
| B-O Bond Lengths | ~1.45 Å | Typical for tetracoordinate boron-oxygen bonds. researchgate.net |
| B-C Bond Length | ~1.61 Å | Typical for tetracoordinate boron-carbon bonds. researchgate.net |
| O-B-O Angle | < 109.5° | Ring strain at the boron center. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ethylene |
| Formaldehyde |
Despite a comprehensive search for scientific literature and crystallographic data, no specific information was found for the compound "this compound" pertaining to its crystal structure, molecular conformation, intermolecular interactions, or chiroptical properties.
Searches in chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any entries for this specific molecule. Consequently, the detailed structural and spectroscopic information required to generate the requested article, including crystal system, space group, unit cell parameters, molecular conformation, intra- and intermolecular interactions, and Electronic Circular Dichroism data, is not available in the public domain.
Therefore, it is not possible to provide the requested scientific article with the specified outline and content inclusions.
Reactivity and Reaction Mechanisms of 2 1,2 Diphenylethenyl 1,3,6,2 Dioxazaborocane
Lewis Acidity and Basicity Characterization of the Boron Center in 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane
The boron atom in this compound is characterized by its Lewis acidic nature, a fundamental property of many tricoordinate boron compounds stemming from a vacant 2p orbital. libretexts.orgopenstax.org This electron deficiency makes the boron center susceptible to attack by Lewis bases, or electron-pair donors. The Lewis acidity of this specific molecule is modulated by the electronic environment created by the dioxazaborocane ring and the diphenylethenyl substituent.
The relative strength of a Lewis acid can be experimentally determined by measuring the equilibrium constants for adduct formation with a series of reference Lewis bases. nih.govresearchgate.net While specific experimental data for this compound is not extensively detailed, the factors influencing its Lewis acidity can be summarized in the following table.
| Factor | Effect on Boron Center | Impact on Lewis Acidity | Rationale |
|---|---|---|---|
| Electronegative O and N atoms in the ring | Inductive electron withdrawal | Increase | Increases the partial positive charge on the boron atom. |
| Lone pair donation from O and N atoms | π-backbonding into boron's empty p-orbital | Decrease | Partially satisfies the electron deficiency of the boron center. daneshyari.com |
| 1,2-Diphenylethenyl substituent | Electronic effect (inductive/resonance) | Modulation | The vinyl and phenyl groups can influence the electron density at the boron atom. |
| Steric hindrance | Shielding of the boron center | Decrease | The bulky dioxazaborocane ring and diphenylethenyl group can sterically hinder the approach of a Lewis base. nih.gov |
Substitution Reactions at the Boron Center of this compound
The boron center of this compound is bonded to one carbon, two oxygen atoms, and is coordinated to a nitrogen atom within the ring structure. These bonds exhibit different strengths and polarities, making substitution reactions at the boron center plausible under appropriate conditions. Such reactions would involve the cleavage of one of these bonds and the formation of a new one with an incoming nucleophile.
Nucleophilic substitution could potentially occur at the B-C, B-O, or B-N linkages.
B-C Bond Cleavage: The boron-carbon bond connecting the 1,2-diphenylethenyl group is a covalent bond that can be cleaved by strong protic acids or via transmetalation reactions. This would allow for the replacement of the entire organic substituent with another group.
B-O or B-N Bond Cleavage: The boron-oxygen and boron-nitrogen bonds within the dioxazaborocane ring are susceptible to cleavage by nucleophiles, particularly in the presence of acid or base catalysts. Substitution at these positions would likely lead to the opening of the heterocyclic ring, a reaction discussed in more detail in the following section.
The feasibility and outcome of substitution reactions are governed by the stability of the leaving group and the nucleophilicity of the incoming reagent. A general synthetic strategy for creating various B-substituted azaborines has been developed based on nucleophilic substitution, highlighting the utility of this reaction type in modifying boron heterocycles. nih.gov
Ring-Opening and Ring-Expansion Reactions of the Dioxazaborocane Core
The eight-membered dioxazaborocane core is a key structural feature that dictates much of the compound's reactivity. Like other heterocycles, this ring system can participate in reactions that alter its structure, such as ring-opening and ring-expansion. wikipedia.org
Ring-Opening Reactions: The dioxazaborocane ring can be opened through the cleavage of its B-O or B-N bonds. This process can be initiated by various reagents:
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the B-O bonds can be hydrolyzed, leading to the decomposition of the ring structure and the formation of boric acid and the corresponding diethanolamine (B148213) derivative.
Nucleophilic Attack: Strong nucleophiles can attack the electrophilic boron center, leading to the cleavage of a B-O or B-N bond and the formation of a linear adduct.
These ring-opening reactions are significant as they represent potential pathways for the degradation of the molecule or for its use as a pro-ligand, releasing the diethanolamine scaffold upon reaction. The study of boriranes, three-membered boron-containing rings, has shown they readily undergo ring-opening with Lewis acids, suggesting a similar reactivity pattern for more complex boron heterocycles. rsc.org
Ring-Expansion Reactions: Ring-expansion reactions involve the insertion of an atom or group of atoms into the existing ring, resulting in a larger ring system. uchicago.edu While specific examples for the 1,3,6,2-dioxazaborocane system are not prevalent, general mechanisms for ring expansion in heterocyclic chemistry could be applicable. nih.govetsu.edu For instance, a reaction with an appropriate substrate could lead to the insertion of atoms between the existing B-O, B-N, or C-C bonds of the ring backbone. Such reactions are of synthetic interest as they provide routes to larger, more complex heterocyclic structures. wikipedia.org
Reactions Involving the 1,2-Diphenylethenyl Substituent: Functionalization and Transformation
The 1,2-diphenylethenyl substituent, a stilbene (B7821643) derivative, offers a range of possibilities for functionalization and transformation, largely independent of the dioxazaborocane core. The reactivity is centered on the carbon-carbon double bond and the two phenyl rings.
Reactions of the Alkene: The C=C double bond can undergo various addition reactions.
Hydrogenation: Catalytic hydrogenation would reduce the double bond to a single bond, yielding the 1,2-diphenylethyl derivative.
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the corresponding dihalide.
Hydroxyiodination: Reaction with iodinating agents in the presence of water can lead to the formation of iodohydrins. researchgate.net
Reactions of the Phenyl Rings: The two phenyl groups are susceptible to electrophilic aromatic substitution. nih.gov The position of substitution (ortho, meta, para) on each ring would be influenced by the directing effect of the vinylboron moiety. The electron-withdrawing or -donating character of the dioxazaborocane group attached to the double bond will affect the activation and orientation of substitution on the phenyl rings.
The functionalization of the 1,2-diphenylethenyl substituent is a key strategy for modifying the properties of the molecule, for instance, to tune its electronic properties or to attach it to other molecular systems.
| Reaction Type | Reagent(s) | Functional Group Targeted | Expected Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | C=C double bond | 2-(1,2-Diphenylethyl)-1,3,6,2-dioxazaborocane |
| Bromination | Br₂ | C=C double bond | 2-(1,2-Dibromo-1,2-diphenylethyl)-1,3,6,2-dioxazaborocane |
| Nitration | HNO₃, H₂SO₄ | Phenyl rings | Nitro-substituted phenyl derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Phenyl rings | Acyl-substituted phenyl derivatives |
Coordination Chemistry of this compound with Transition Metals
The presence of heteroatoms with lone pairs of electrons (N, O) and a π-rich system (diphenylethenyl group) makes this compound a potential ligand for coordination to transition metal centers. jocpr.comomicsonline.org The coordination chemistry of such a molecule can be diverse, depending on the metal, its oxidation state, and the reaction conditions. researchgate.net
The nitrogen and oxygen atoms of the dioxazaborocane ring can act as donor atoms. Coordination could occur through the nitrogen atom, one or both oxygen atoms, or a combination thereof, leading to different coordination modes (e.g., monodentate, bidentate). The formation of stable chelate rings with the metal is a possibility, which could enhance the stability of the resulting complexes. mdpi.com
Furthermore, the π-electrons of the C=C double bond and the phenyl rings of the diphenylethenyl substituent could also participate in coordination, particularly with electron-rich, low-valent transition metals. This could lead to the formation of π-complexes. The specific coordination mode adopted would significantly influence the geometry and electronic properties of the resulting metal complex. ucj.org.ua
| Potential Donor Site(s) | Coordination Mode | Example Transition Metals | Potential Complex Geometry |
|---|---|---|---|
| Ring Nitrogen Atom | Monodentate | Cu(II), Ni(II), Co(II) jocpr.com | Tetrahedral, Square Planar, Octahedral |
| Ring Oxygen Atom(s) | Monodentate or Bidentate | Fe(III), Ru(II), Rh(III) | Octahedral |
| Nitrogen and Oxygen Atoms | Bidentate Chelate | Pd(II), Pt(II) | Square Planar |
| Diphenylethenyl π-system | π-coordination | Fe(0), Mo(0), W(0) | Varies (e.g., Piano-stool) |
Hydroboration and Related Additions with this compound
Hydroboration is a powerful reaction in organic chemistry that involves the addition of a boron-hydrogen (B-H) bond across a carbon-carbon double or triple bond. khanacademy.orgmasterorganicchemistry.com It is crucial to note that this compound itself is not a hydroborating agent, as it lacks the requisite B-H bond for the reaction. openstax.org Instead, the compound would act as a substrate in addition reactions.
The term "related additions" in the context of this molecule refers to reactions involving the addition of reagents across the C=C double bond of the 1,2-diphenylethenyl substituent. The presence of the bulky and electronically active dioxazaborocane group can influence the stereochemistry and regiochemistry of these additions.
For example, in an electrophilic addition to the alkene, the boron center's Lewis acidity could coordinate to the incoming reagent or a catalyst, influencing the reaction pathway. The addition of a generic electrophile E-Nu would proceed via attack on the π-bond. The stereochemical outcome (syn or anti-addition) would be affected by the steric bulk of the dioxazaborocane moiety, which may block one face of the double bond, leading to a preferred stereoisomer. libretexts.org While the compound does not perform hydroboration, the principles of stereospecific syn-addition characteristic of hydroboration-oxidation reactions offer a conceptual framework for understanding how coordinated additions might proceed on this substrate. openstax.orgyoutube.com
Computational and Theoretical Investigations of 2 1,2 Diphenylethenyl 1,3,6,2 Dioxazaborocane
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By using DFT, one can determine various properties of a molecule, including its geometry, bond energies, and electronic distribution.
For 2-(1,2-diphenylethenyl)-1,3,6,2-dioxazaborocane, a DFT study would provide fundamental insights into its stability, reactivity, and the nature of the chemical bonds within the molecule. However, specific DFT calculations for this compound are not available in the reviewed literature.
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity and its behavior in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
A detailed FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their electron density distributions. This would help in identifying the nucleophilic (electron-donating) and electrophilic (electron-accepting) sites within the molecule. Unfortunately, specific data from an FMO analysis of this compound could not be located.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. No experimental or theoretical data was found for this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding in a molecule in terms of localized electron-pair bonding units (Lewis structures). It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can reveal important information about hyperconjugation and intramolecular interactions that contribute to the stability of the molecule.
For this compound, an NBO analysis would quantify the delocalization of electron density and the strength of various donor-acceptor interactions. This would offer a deeper understanding of the bonding within the dioxazaborocane ring and the influence of the diphenylethenyl substituent. No published NBO analysis for this specific compound was found.
Charge Distribution and Electrostatic Potential Mapping
The charge distribution within a molecule and its resulting molecular electrostatic potential (MEP) are key determinants of its intermolecular interactions. An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting sites for electrophilic and nucleophilic attack.
A computational study on this compound would generate an MEP map, highlighting the charge distribution across the molecule. This would be particularly insightful for understanding the reactivity of the boron, nitrogen, and oxygen atoms in the heterocyclic ring. Specific MEP data for this compound is not available.
Conformational Analysis and Energy Landscapes of this compound Isomers
Molecules can often exist in various spatial arrangements, or conformations, which have different energies. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers for interconversion between them (transition states). This creates an energy landscape that describes the molecule's flexibility and preferred shapes.
A conformational analysis of this compound and its potential isomers would reveal the most stable three-dimensional structures and the dynamics of their interconversion. This is particularly important for an eight-membered ring system like dioxazaborocane, which can adopt multiple conformations. No such analysis for this compound has been reported in the literature.
Reaction Mechanism Elucidation via Computational Transition State Search for this compound Transformations
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By locating the transition state structures and calculating the activation energies, researchers can predict the most likely reaction pathways for a given transformation.
For this compound, computational transition state searches could be employed to study its synthesis, decomposition, or reactions with other molecules. This would provide detailed atomistic insight into the reaction mechanisms. However, no studies detailing the computational elucidation of reaction mechanisms involving this specific compound were found.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound
Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These predictions are extremely useful for interpreting experimental spectra and confirming the structure of a synthesized compound.
A theoretical study on this compound would provide predicted NMR, IR, and UV-Vis spectra. These calculated spectra could then be compared with experimental data to validate the molecular structure. No such computational spectroscopic predictions for this compound are currently available in the scientific literature.
Table 2: Hypothetical Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Data not available |
| ¹³C NMR | Chemical Shift (ppm) | Data not available |
| IR | Vibrational Frequency (cm⁻¹) | Data not available |
| UV-Vis | λmax (nm) | Data not available |
Note: This table is for illustrative purposes only. No computationally predicted spectroscopic data was found for this compound.
Quantum Chemical Descriptors for Reactivity Prediction of this compound
Computational quantum chemistry provides a powerful framework for understanding and predicting the chemical behavior of molecules. By calculating various quantum chemical descriptors, researchers can gain insights into the reactivity and stability of compounds like this compound without the need for extensive experimental work. These descriptors are derived from the electronic structure of the molecule, often calculated using methods like Density Functional Theory (DFT). rasayanjournal.co.inresearchgate.netmdpi.com The following sections detail some of the key quantum chemical descriptors and their theoretical application to predicting the reactivity of this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. mdpi.com A smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity and lower kinetic stability. ijarset.comresearchgate.net For this compound, a small energy gap would suggest that the molecule is more polarizable and likely to be more reactive. ijarset.com
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's reactivity. These include:
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): This represents the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com
Electronegativity (χ): This is a measure of an atom's or molecule's ability to attract electrons.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. ijarset.com
The theoretical calculation of these parameters for this compound would allow for a comprehensive assessment of its reactivity profile. For instance, a high chemical potential and low hardness would suggest that the molecule is a good electron donor and highly reactive.
The following table outlines the key quantum chemical descriptors and their significance in predicting chemical reactivity.
| Descriptor | Symbol | Significance for Reactivity Prediction |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of a molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of a molecule. |
| HOMO-LUMO Gap | ΔE | A smaller gap generally indicates higher reactivity and lower stability. researchgate.net |
| Chemical Potential | μ | Measures the escaping tendency of electrons; higher values suggest better electron donors. |
| Chemical Hardness | η | Indicates resistance to change in electron distribution; "soft" molecules are more reactive. mdpi.com |
| Electronegativity | χ | Measures the ability to attract electrons. |
| Electrophilicity Index | ω | Quantifies the ability of a species to accept electrons. ijarset.com |
By employing computational methods to determine these descriptors for this compound, a detailed prediction of its chemical behavior can be formulated. This theoretical framework is invaluable for guiding synthetic efforts and understanding the potential applications of this compound.
Advanced Applications and Functional Materials Derived from 2 1,2 Diphenylethenyl 1,3,6,2 Dioxazaborocane
Catalytic Applications of 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane as a Lewis Acid or Organocatalyst
Dioxazaborocanes, as a class of compounds, can exhibit Lewis acidity due to the presence of the boron atom, which can accept a pair of electrons. This property allows them to function as catalysts in various organic reactions. However, specific studies detailing the use of this compound as a Lewis acid or organocatalyst have not been identified in the surveyed literature.
The potential for chiral dioxazaborocanes to mediate stereoselective transformations is an area of interest in asymmetric synthesis. Nevertheless, there is no available research that specifically investigates or reports on the application of this compound in inducing stereoselectivity in chemical reactions.
Certain boron-containing compounds can act as initiators or catalysts in polymerization reactions. However, a review of the existing scientific literature did not yield any studies that describe a role for this compound in the field of polymer chemistry, either as a catalyst or as a monomer.
Luminescent and Optoelectronic Properties of this compound
The 1,2-diphenylethenyl (stilbene) moiety within the structure of this compound suggests potential for interesting photophysical properties. Stilbene (B7821643) and its derivatives are known for their fluorescence and are often investigated for applications in optoelectronics. However, specific data on the luminescent and optoelectronic characteristics of this particular dioxazaborocane derivative are not documented in the available literature.
Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. While some boron-containing compounds and stilbene derivatives have been shown to exhibit AIE, there are no specific studies that report on the AIE characteristics of this compound.
Detailed photophysical characterization, including the determination of fluorescence quantum yield and lifetime, is crucial for evaluating the potential of a compound in luminescent applications. At present, there are no published studies that provide experimental data on the fluorescence quantum yield or lifetime for this compound.
The structural features of this compound could theoretically lend themselves to applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. However, no research has been found that explores or demonstrates the use of this specific compound in the fabrication of OLEDs or in the development of chemical sensors.
Self-Assembly and Supramolecular Architectures involving this compound
The molecular structure of this compound, which features a planar stilbene core, a dioxazaborocane ring, and phenyl substituents, provides a unique platform for the formation of ordered supramolecular architectures through self-assembly. The driving forces behind these processes are a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions.
The stilbene moiety, with its extended π-conjugated system, is prone to π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. This type of interaction is a significant contributor to the formation of one-dimensional stacks or two-dimensional layered structures. The planarity of the diphenylethenyl group facilitates close packing and maximizes van der Waals forces between molecules.
The dioxazaborocane ring introduces polarity and the potential for hydrogen bonding. The nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors, while the C-H bonds of the stilbene and phenyl groups can act as weak hydrogen bond donors. These directional interactions play a crucial role in determining the specific arrangement of molecules within the supramolecular assembly.
Theoretical studies and experimental observations of similar 1,3,2-dioxaborine derivatives on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) have shown that the interplay between π-π stacking, dipole-dipole interactions, and steric repulsion governs the formation of self-assembled monolayers. researchgate.net The molecular geometry and the nature of the substituents can significantly influence the resulting two-dimensional patterns.
Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Contributing Molecular Moiety | Role in Supramolecular Architecture |
| π-π Stacking | Stilbene core and phenyl rings | Promotes columnar or layered structures |
| Hydrogen Bonding | Dioxazaborocane ring (N and O atoms as acceptors), C-H groups (as donors) | Directs specific molecular orientation and packing |
| Dipole-Dipole Interactions | Dioxazaborocane ring | Influences the overall packing and stability of the assembly |
| Van der Waals Forces | Entire molecule | Contributes to the overall cohesion of the supramolecular structure |
Role of this compound in Advanced Material Precursors
The unique chemical structure of this compound makes it a promising precursor for the synthesis of advanced functional materials, particularly polymers with tailored optical and electronic properties. The presence of the polymerizable ethenyl group, the photoactive stilbene core, and the boronic ester functionality allows for its incorporation into a variety of material platforms.
Polymer Synthesis:
The vinyl group of the compound can participate in various polymerization reactions, such as free-radical polymerization, to form polymers with the dioxazaborocane moiety as a pendant group. These boron-containing polymers can exhibit interesting properties, including high refractive indices and thermal stability. The stilbene unit within the polymer backbone or as a side chain can impart photoresponsive behavior, such as photoisomerization, which can be exploited in applications like optical data storage and photoswitchable materials.
Functional Material Synthesis:
The boronic ester group can be hydrolyzed to the corresponding boronic acid, which is a versatile functional group for further chemical modifications. For instance, boronic acids are known to react with diols to form boronate esters, a reaction that can be used for cross-linking polymer chains to form hydrogels or for the development of sensors for saccharides. nih.govmsu.edu
Furthermore, stilbene derivatives are known to exhibit aggregation-induced emission (AIE) or crystallization-induced emission (CIE), where the fluorescence is enhanced in the aggregated or solid state. This property makes materials derived from this compound potentially useful for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. The introduction of the boronic acid functionality can further enhance the affinity of these materials for specific biological targets. nih.govnih.gov
Table 2: Potential Advanced Materials Derived from this compound
| Material Type | Synthetic Approach | Key Functional Moiety | Potential Applications |
| Photoresponsive Polymers | Polymerization of the ethenyl group | Stilbene | Optical data storage, photoswitches, smart coatings |
| Boron-Containing Polymers | Polymerization of the ethenyl group | Dioxazaborocane | High-performance plastics, materials with high refractive index |
| Stimuli-Responsive Hydrogels | Cross-linking of polymers via boronate ester formation | Boronic acid (after hydrolysis) | Drug delivery, tissue engineering, sensors |
| Fluorescent Materials | Incorporation into organic matrices or polymers | Stilbene | Organic light-emitting diodes (OLEDs), fluorescent probes, bio-imaging |
Future Directions and Emerging Research Avenues for 2 1,2 Diphenylethenyl 1,3,6,2 Dioxazaborocane
Exploration of Novel Synthetic Routes to Diversely Substituted 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane Derivatives
Future synthetic efforts will likely focus on developing versatile and efficient methods to access a wide range of this compound derivatives. A primary avenue of exploration will be the adaptation of existing synthetic strategies for stilbene-containing boronate esters. daneshyari.comnih.gov One promising approach involves a Wittig-type reaction between a phosphonium (B103445) ylide derived from a substituted benzyl (B1604629) species and a dioxazaborocane-functionalized benzaldehyde (B42025). This strategy would allow for the introduction of various substituents on one of the phenyl rings of the stilbene (B7821643) core.
Conversely, the development of a novel phosphonium ylide bearing the 1,3,6,2-dioxazaborocane moiety would enable reaction with a diverse array of commercially available or readily synthesized benzaldehydes, providing access to derivatives with substitution on the other phenyl ring. nih.gov Challenges in the synthesis and stability of boron-containing aldehydes will need to be addressed, potentially through the use of more stable precursors or in situ generation methods. nih.gov
Furthermore, post-synthesis modification of the this compound scaffold presents another viable route to diversification. Research into the selective functionalization of the aromatic rings or the dioxazaborocane B-O and B-N bonds could yield a library of derivatives with tailored electronic and steric properties.
| Potential Synthetic Strategy | Key Reactants | Anticipated Outcome |
| Wittig Reaction | Substituted Benzyl Phosphonium Ylide + Dioxazaborocane-functionalized Benzaldehyde | Derivatives with substitution on one phenyl ring |
| Novel Ylide Wittig Reaction | Dioxazaborocane-functionalized Phosphonium Ylide + Substituted Benzaldehyde | Derivatives with substitution on the other phenyl ring |
| Post-Synthesis Functionalization | This compound + Functionalizing Agent | Derivatives with modifications on the aromatic rings or dioxazaborocane moiety |
Integration of this compound into Hybrid Materials Systems
The incorporation of this compound into hybrid materials is a promising area for future investigation. The dynamic covalent nature of the boronate ester bond within the dioxazaborocane ring makes it an ideal candidate for the development of self-healing polymers and vitrimers. nih.govnih.gov The stilbene unit, known for its photoisomeric properties, could impart stimuli-responsive behavior to these materials.
Future research could focus on the synthesis of polymers or oligomers containing diethanolamine (B148213) functionalities, which can then be cross-linked with a difunctionalized stilbene boronic acid precursor to form a network. researchgate.net The reversible nature of the B-N and B-O bonds in the resulting dioxazaborocane cross-links could allow for material reprocessing and healing upon the application of a stimulus such as heat.
Furthermore, the integration of this compound into hydrogel networks could lead to novel biomaterials with tunable properties. acs.org The pH- and sugar-responsive nature of boronate esters could be exploited to create smart drug delivery systems or biosensors. The stilbene moiety could also serve as a fluorescent reporter for changes in the local environment of the hydrogel.
Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques
A deeper understanding of the formation, decomposition, and reactivity of this compound will be crucial for its effective application. Future research should employ advanced in situ spectroscopic techniques to probe the mechanisms of its reactions in real-time. Techniques such as in situ NMR spectroscopy could be used to monitor the kinetics and speciation during its synthesis and subsequent transformations. acs.orgresearchgate.net
Of particular interest is the study of the equilibrium between the dioxazaborocane and its constituent boronic acid and diethanolamine under various conditions. researchgate.net This will be critical for its application in dynamic covalent chemistry. In situ fluorescence spectroscopy could be employed to investigate the photoisomerization of the stilbene unit within the dioxazaborocane structure and how this is influenced by the boron center.
These mechanistic studies will provide valuable insights into the stability and reactivity of the compound, guiding the design of more robust derivatives and optimizing its performance in various applications.
Development of High-Throughput Screening Methodologies for this compound Derivatives
To accelerate the discovery of new applications for this compound derivatives, the development of high-throughput screening (HTS) methodologies will be essential. nih.gov HTS assays could be designed to rapidly evaluate libraries of these compounds for specific biological activities or material properties.
For example, in the context of drug discovery, HTS could be used to screen for inhibitors of specific enzymes, such as penicillin-binding proteins or other targets where boron-containing compounds have shown promise. nih.gov The inherent fluorescence of the stilbene moiety could be leveraged in the design of fluorescence-based assays, simplifying the screening process.
In materials science, automated platforms could be developed to screen for derivatives that exhibit optimal self-healing efficiency, stimuli-responsiveness, or other desired material properties. merckmillipore.com The data generated from these high-throughput experiments would be invaluable for establishing structure-activity and structure-property relationships.
| Screening Application | Potential HTS Assay | Key Parameter Measured |
| Drug Discovery | Enzyme Inhibition Assay | IC50 Value |
| Materials Science | Automated Self-Healing Assay | Healing Efficiency (%) |
| Sensing | Fluorescence-based Analyte Detection | Change in Fluorescence Intensity |
Synergistic Computational and Experimental Approaches for this compound Research
A synergistic approach combining computational modeling and experimental validation will be pivotal in advancing the understanding and application of this compound. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric, electronic, and photophysical properties of novel derivatives. worktribe.commdpi.com
Computational studies can provide insights into the thermodynamics of the dioxazaborocane formation, the energy barriers for stilbene photoisomerization, and the nature of the frontier molecular orbitals, which govern the compound's reactivity and optical properties. nih.govworktribe.com These theoretical predictions can then be used to guide synthetic efforts towards derivatives with desired characteristics.
Experimental validation of the computational models through techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis/fluorescence spectroscopy will be crucial for refining the theoretical approaches. This iterative cycle of prediction and verification will accelerate the rational design of new materials and molecules based on the this compound scaffold.
Q & A
Q. How can advanced spectroscopic methods resolve stereochemical ambiguities in derivatives?
- Methodological Answer: Employ VCD (vibrational circular dichroism) or X-ray crystallography for absolute configuration determination. For dynamic systems, use variable-temperature NMR to study conformational equilibria. Compare experimental data with DFT-computed spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
